Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate
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Overview
Description
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl ester group and a triazine ring substituted with amino groups at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol, and a catalyst like sodium methoxide. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds such as chloroform or bromoethane; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of various substituted triazine compounds.
Scientific Research Applications
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication.
Pathways Involved: By inhibiting DNA gyrase, the compound disrupts the replication process, leading to the death of bacterial cells.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Similar in structure but lacks the propanoate group.
2,4-Diamino-6-phenyl-1,3,5-triazine: Contains a phenyl group instead of a propanoate group.
2-Chloro-4,6-diamino-1,3,5-triazine: Contains a chlorine atom instead of a methyl ester group.
Uniqueness
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate is unique due to the presence of both the triazine ring and the methyl ester group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs .
Properties
CAS No. |
86241-64-7 |
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Molecular Formula |
C7H11N5O2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate |
InChI |
InChI=1S/C7H11N5O2/c1-14-5(13)3-2-4-10-6(8)12-7(9)11-4/h2-3H2,1H3,(H4,8,9,10,11,12) |
InChI Key |
LHYSWLRNUDOUEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
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